molecular formula C7H6N4O2 B093848 2-Azido-1-methyl-3-nitrobenzene CAS No. 16714-18-4

2-Azido-1-methyl-3-nitrobenzene

Cat. No. B093848
CAS RN: 16714-18-4
M. Wt: 178.15 g/mol
InChI Key: OTQNEHBYBTZSIK-UHFFFAOYSA-N
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Description

2-Azido-1-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H6N4O2 . It is a derivative of nitrobenzene, which is a class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Molecular Structure Analysis

The nitro group in nitro compounds, like 2-Azido-1-methyl-3-nitrobenzene, has a full positive charge on nitrogen and a half-negative charge on each oxygen. This is in accord with the high dipole moments of nitro compounds .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Azido-1-methyl-3-nitrobenzene are not detailed in the retrieved sources, nitro compounds in general can undergo a variety of reactions. For instance, nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as 2-Azido-1-methyl-3-nitrobenzene, have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Cross-Linkers in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They have been used as cross-linkers in material sciences .

Copper (I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Staudinger Reduction

Organic azides are also used in the Staudinger reduction , a chemical reaction that transforms organic azides into primary amines.

Aza-Wittig Reaction

The aza-Wittig reaction is another named reaction that involves organic azides . This reaction is used to convert iminophosphoranes into imines.

Curtius Rearrangement

Organic azides are also used in the Curtius rearrangement , a process that transforms acyl azides into isocyanates.

Highly Energetic Materials

Due to their propensity to release nitrogen by thermal activation or photolysis, organic azides are interesting as highly energetic materials .

Polymer Crosslinking

Organic azides produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Future Directions

While the future directions for 2-Azido-1-methyl-3-nitrobenzene are not explicitly mentioned in the retrieved sources, nitro compounds and their derivatives continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability .

properties

IUPAC Name

2-azido-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQNEHBYBTZSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338349
Record name 2-azido-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-methyl-3-nitrobenzene

CAS RN

16714-18-4
Record name 2-azido-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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